molecular formula C6H6FN3O B071410 3-Amino-6-fluoropyridine-2-carboxamide CAS No. 175358-03-9

3-Amino-6-fluoropyridine-2-carboxamide

Cat. No. B071410
M. Wt: 155.13 g/mol
InChI Key: UKGNXGFDUODPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-fluoropyridine-2-carboxamide is a chemical compound that has attracted the attention of many researchers in recent years. This compound is of particular interest due to its potential application in various scientific research fields.

Mechanism Of Action

The mechanism of action of 3-Amino-6-fluoropyridine-2-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which play a critical role in various physiological processes.

Biochemical And Physiological Effects

Studies have shown that 3-Amino-6-fluoropyridine-2-carboxamide has a number of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-6-fluoropyridine-2-carboxamide in lab experiments is its high purity and stability. This makes it an ideal compound for use in various analytical techniques, such as HPLC and NMR. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are many future directions for the research of 3-Amino-6-fluoropyridine-2-carboxamide. One potential direction is the synthesis of new analogs, which may have improved properties compared to the parent compound. Another potential direction is the investigation of its potential applications in the field of drug discovery, where it may be used as a starting material for the synthesis of new drugs. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
In conclusion, 3-Amino-6-fluoropyridine-2-carboxamide is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

3-Amino-6-fluoropyridine-2-carboxamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. It has also been found to have potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of complex organic molecules.

properties

CAS RN

175358-03-9

Product Name

3-Amino-6-fluoropyridine-2-carboxamide

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

3-amino-6-fluoropyridine-2-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11)

InChI Key

UKGNXGFDUODPGZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)C(=O)N)F

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)N)F

synonyms

2-Pyridinecarboxamide,3-amino-6-fluoro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-fluoro-3-nitropyridine-2-carboxamide (1.50 g, 8.10 mmol) in EtOAc (80 mL) is hydrogenated over 5% Pd-C (0.30 g) at 60 psi for 2 h. After removal of the catalyst by filtration, the solvent is removed under reduced pressure, to give a residue of crude 3-amino-6-fluoropyridine-2-carboxamide which is used directly in the next step. Triethyl orthoformate (60 mL) is added and the mixture is then heated under reflux with vigorous stirring for 18 h. The cooled mixture is diluted with an equal volume of petroleum ether, and the resulting precipitate collected by filtration and is washed well with petroleum ether to give 6-fluoro-3H-pyrido[3,2-d]pyrimid-4-one (1.26 g, 84%). 1H NMR (DMSO) δ 12.72 (1H, brs), 8.31 (1H, dd, J=8.6, 7.7 Hz), 8.20 (1H, s), 7.66 (1H, dd, J=8.6, 3.0 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

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